2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

Catalog No.
S12609835
CAS No.
M.F
C19H20BrN5O2S
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-...

Product Name

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C19H20BrN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

FFABBDPXIMHBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide is a complex organic compound notable for its intricate structure that combines a triazole ring, an acetamide functional group, and a sulfanyl moiety. The molecular formula for this compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of approximately 441.5 g/mol. The presence of the triazole ring suggests potential biological activity, as triazoles are known for their diverse pharmacological properties, including antifungal and anticancer activities. The compound's unique architecture may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Typical of compounds containing triazole and acetamide functionalities. Common reactions include:

  • Nucleophilic Substitution: The bromine atom in the N-(3-bromophenyl)acetamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction: The sulfanyl group can participate in oxidation-reduction reactions, which may alter its reactivity and biological profile.
  • Condensation Reactions: The amine group can react with carbonyls to form imines or amides under suitable conditions.

These reactions are often facilitated by catalysts or specific reagents such as sodium borohydride or hydrogen peroxide under controlled temperatures to avoid side reactions.

The biological activity of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide is primarily attributed to its structural components. The triazole ring is known to exhibit:

  • Antimicrobial Properties: Compounds with triazole rings have shown efficacy against various pathogens.
  • Anticancer Activity: The compound may inhibit cancer cell proliferation through interactions with specific enzymes or receptors involved in tumor growth.

The acetamide group also contributes to the compound's potential anti-inflammatory effects by modulating inflammatory pathways.

The synthesis of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors and catalysts.
  • Introduction of the Sulfanyl Group: This step may involve thiolation reactions where sulfur sources react with the triazole precursor.
  • Acetamide Formation: The final step usually entails the reaction of the amine derivative with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Solvents such as ethanol or dimethylformamide are commonly used in these reactions, often under reflux conditions to enhance yields.

The potential applications of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide span several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its properties might be explored for developing fungicides or herbicides.

Interaction studies involving 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide focus on its binding affinity to specific enzymes or receptors. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate its efficacy against various biological targets and assess its pharmacological profile.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1. 2-{[4-(4-bromophenyl)-5-pyridin-3-yl]-1,2,4-triazol-3-yl}sulfanyl}-N-(4-propan-2-ylphenyl)acetamideC24H22BrN5OSIncorporates a pyridine ring
2. 2-{[4-amino-5-(pyridin-4-yloxy)phenyl]-1,2,4-triazol}-sulfanyl}-N-(dimethylaminophenyl)acetamideC23H21BrN6OSContains a dimethylamino group
3. 4-Amino-N-(bromophenyl)-1H-pyrazoleC12H10BrN5OFeatures a pyrazole instead of a triazole

These compounds highlight the unique structural features of 2-{(4-amino...}-N-(3-bromophenyl)acetamide while showcasing its potential therapeutic applications across different domains. Its distinct combination of functional groups sets it apart from others in terms of biological activity and possible applications in drug discovery.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

461.05211 g/mol

Monoisotopic Mass

461.05211 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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